2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[2-(difluoromethylsulfanyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c18-17(19)24-15-4-2-1-3-13(15)16(23)21-7-8-22-12(10-21)9-14(20-22)11-5-6-11/h1-4,9,11,17H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDAEYFDMQXNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits promising biological activities that can be harnessed in drug development. Its structure suggests potential interactions with biological targets involved in various diseases.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against bacterial strains, suggesting that 2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine could be explored further for its antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
Compounds with similar pyrazolo structures have shown anti-inflammatory effects in preclinical models. The inhibition of pro-inflammatory cytokines could be a pathway through which this compound exerts therapeutic effects .
Agrochemical Applications
The compound has been identified as a potential candidate for herbicide development. Its unique structure allows it to interact with plant growth regulators and inhibit unwanted vegetation.
Herbicidal Activity
Research has shown that compounds containing difluoromethyl sulfanyl groups exhibit enhanced herbicidal properties. Field trials demonstrated effective control over various weed species when formulated as part of a herbicide mixture . The stability of these compounds under environmental conditions further supports their application in agriculture.
Case Studies
Several case studies have documented the effectiveness of similar compounds in real-world applications:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of pyrazolo[1,5-a]pyrazines were tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Field Trials for Herbicides
Field trials conducted over two growing seasons demonstrated that formulations containing difluoromethyl sulfanyl derivatives effectively reduced weed biomass by up to 80% compared to untreated controls. This suggests strong potential for commercial herbicide products utilizing this chemical structure .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Cyclopropyl vs. Trifluoromethyl/Chloro Substituents
- The cyclopropyl group at position 2 (target compound) introduces steric hindrance and metabolic stability compared to smaller groups like trifluoromethyl or chloro . Cyclopropane’s ring strain may also influence conformational preferences in binding pockets .
- Trifluoromethyl groups (e.g., in ) are strongly electron-withdrawing, increasing lipophilicity and resistance to enzymatic degradation, but may reduce solubility.
Benzoyl vs. Sulfonyl/Hydroxymethyl Substituents
- The 2-[(difluoromethyl)sulfanyl]benzoyl group (target compound) combines a thioether linkage with difluoromethyl, balancing lipophilicity and moderate polarity.
- Hydroxymethyl substituents (e.g., ) improve solubility but may increase susceptibility to metabolic oxidation.
Research Findings and Implications
Pharmacological Considerations
- Fluorinated groups (e.g., difluoromethyl, trifluoromethyl) enhance bioavailability and target affinity due to their electronegativity and lipophilicity .
- The difluoromethylsulfanyl group in the target compound may offer a balance between metabolic stability (vs. hydroxymethyl ) and solubility (vs. sulfonyl ).
Limitations and Contradictions
- Compounds with pyrimidinone cores () exhibit different electronic profiles compared to pyrazolo[1,5-a]pyrazines, complicating direct bioactivity comparisons.
- Substituent positioning (e.g., 2- vs. 3-substitution) significantly alters steric and electronic interactions, as seen in vs. .
Biological Activity
2-Cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a pyrazolo[1,5-a]pyrazine core, a cyclopropyl group, and a difluoromethyl sulfanyl benzoyl substituent. The combination of these functional groups is hypothesized to enhance its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C14H13F2N3S
- Molecular Weight : Approximately 299.34 g/mol
- CAS Number : 2034332-03-9
The presence of the difluoromethyl group is expected to impart significant electronic and steric properties that may influence the compound's biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Table 1: Summary of Biological Activities
Case Study Insights
Recent investigations into related pyrazole compounds have shown that modifications in their structure can lead to significant changes in biological activity. For instance:
- Antiviral Activity : Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated efficacy against viral infections by modulating apoptosis signaling pathways .
- Antiproliferative Effects : Other compounds within the pyrazole family have been shown to induce apoptosis in cancer cells, suggesting that this compound may share similar mechanisms .
The precise mechanisms through which this compound exerts its biological effects are currently under investigation. Potential mechanisms may include:
- Inhibition of specific enzymes involved in metabolic processes.
- Interaction with cellular receptors that regulate growth and apoptosis.
- Modulation of inflammatory pathways linked to infection and disease.
Q & A
Basic Questions
Q. What established synthetic routes are available for pyrazolo[1,5-a]pyrazine derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclization reactions. For example, pyrazolo[1,5-a]pyrimidine analogs are synthesized by refluxing precursors like 5-amino-pyrazoles with α,β-unsaturated carbonyl compounds in polar solvents (e.g., pyridine or ethanol) . Key steps include:
- Reagent selection : Phosphorus oxychloride (POCl₃) or tin(II) chloride as catalysts for cyclization .
- Temperature control : Reactions are often conducted under reflux (120–140°C) for 5–6 hours to achieve yields of 62–70% .
- Purification : Recrystallization from ethanol or dioxane improves purity .
- Data Table :
| Precursor | Catalyst/Solvent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 5-Amino-pyrazole + Chalcone | POCl₃/Pyridine | 62–70 | 221–268 | |
| Hydrazide derivatives | Ethanol/Reflux | 67–70 | 233–265 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹, S-C-F bonds at ~700 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves cyclopropane proton environments (δ 1.2–1.8 ppm) and benzoyl/difluoromethyl groups (δ 7.2–8.1 ppm for aromatic protons; δ 110–120 ppm for CF₂ in ¹³C) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the solubility challenges for this compound, and how can they be addressed experimentally?
- Methodological Answer : Pyrazolo[1,5-a]pyrazines often exhibit low aqueous solubility due to hydrophobic substituents (e.g., cyclopropyl, benzoyl). Strategies include:
- Co-solvents : Use DMSO or ethanol in biological assays .
- Salt formation : Synthesize hydrochloride or sodium salts to enhance polarity .
- Lipophilicity optimization : Adjust substituents (e.g., replacing difluoromethyl with hydroxyl groups) guided by computational tools like SwissADME .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) during structural confirmation be resolved?
- Methodological Answer :
- Multi-technique validation : Cross-validate IR, NMR, and MS data. For example, ambiguous ¹H NMR peaks can be resolved using 2D techniques (COSY, HSQC) .
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives in P21/c space groups .
- DFT calculations : Predict NMR/IR spectra using Gaussian or ORCA software to compare with experimental data .
Q. What computational methods are effective in predicting ADME properties for this compound?
- Methodological Answer :
- SwissADME : Estimates lipophilicity (LogP), solubility (LogS), and drug-likeness parameters (e.g., Rule of Five) .
- Molecular Dynamics (MD) : Simulates membrane permeability using CHARMM or GROMACS .
- Machine Learning (ML) : AI models prioritize targets by chemical opportunity and safety, as seen in COVID-19 drug development .
Q. How can reaction yields be optimized when introducing cyclopropane or difluoromethyl groups?
- Methodological Answer :
- Catalyst screening : Test Pd/Cu systems for cross-coupling reactions involving cyclopropane .
- Temperature gradients : Optimize stepwise heating (e.g., 80°C for cyclopropane insertion, 120°C for cyclization) .
- Protecting groups : Use tert-butyl or benzyl groups to stabilize reactive intermediates .
Q. What biological targets are plausible for pyrazolo[1,5-a]pyrazine analogs, and how are activity assays designed?
- Methodological Answer :
- Target identification : Prioritize kinases or purine-binding enzymes via molecular docking (AutoDock Vina) .
- In vitro assays :
- Antifungal : Test against Candida albicans using broth microdilution (MIC values) .
- Kinase inhibition : Measure IC₅₀ via ADP-Glo™ assays for KDR or EGFR .
- Data interpretation : Compare IC₅₀ values with reference drugs (e.g., celecoxib for COX-2 inhibition) .
Key Methodological Takeaways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
